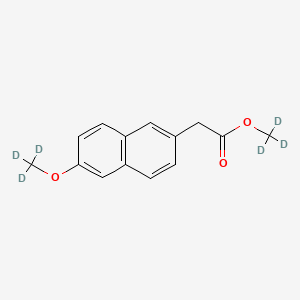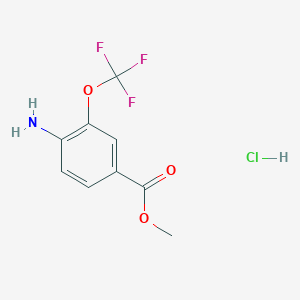![molecular formula C37H49Br2N3 B13448857 3-[4-[(1E,3Z)-4-[6-(dibutylamino)naphthalen-2-yl]buta-1,3-dienyl]quinolin-1-ium-1-yl]propyl-trimethylazanium;dibromide](/img/structure/B13448857.png)
3-[4-[(1E,3Z)-4-[6-(dibutylamino)naphthalen-2-yl]buta-1,3-dienyl]quinolin-1-ium-1-yl]propyl-trimethylazanium;dibromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[4-[(1E,3Z)-4-[6-(dibutylamino)naphthalen-2-yl]buta-1,3-dienyl]quinolin-1-ium-1-yl]propyl-trimethylazanium;dibromide is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a quinoline core, a naphthalene moiety, and a butadienyl linkage, making it a subject of interest in organic chemistry and material science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-[(1E,3Z)-4-[6-(dibutylamino)naphthalen-2-yl]buta-1,3-dienyl]quinolin-1-ium-1-yl]propyl-trimethylazanium;dibromide typically involves multi-step organic reactions The process begins with the preparation of the quinoline and naphthalene intermediates, followed by their coupling through a butadienyl linkage
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of high-pressure reactors and automated synthesis equipment to ensure high yield and purity. The reaction conditions are carefully controlled, including temperature, pressure, and the use of catalysts to optimize the reaction efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
3-[4-[(1E,3Z)-4-[6-(dibutylamino)naphthalen-2-yl]buta-1,3-dienyl]quinolin-1-ium-1-yl]propyl-trimethylazanium;dibromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline-N-oxide derivatives.
Reduction: Reduction reactions can convert the quinoline moiety to tetrahydroquinoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoline nitrogen.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as alkyl halides. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions include various quinoline derivatives, naphthalene derivatives, and substituted butadienyl compounds, each with distinct chemical and physical properties.
Wissenschaftliche Forschungsanwendungen
3-[4-[(1E,3Z)-4-[6-(dibutylamino)naphthalen-2-yl]buta-1,3-dienyl]quinolin-1-ium-1-yl]propyl-trimethylazanium;dibromide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and materials.
Biology: Investigated for its potential as a fluorescent probe in biological imaging due to its unique photophysical properties.
Medicine: Explored for its potential therapeutic applications, including as an anticancer agent.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Wirkmechanismus
The mechanism of action of 3-[4-[(1E,3Z)-4-[6-(dibutylamino)naphthalen-2-yl]buta-1,3-dienyl]quinolin-1-ium-1-yl]propyl-trimethylazanium;dibromide involves its interaction with specific molecular targets and pathways. The compound’s quinoline moiety can intercalate with DNA, disrupting its function and leading to cell death. Additionally, the naphthalene moiety can interact with cellular proteins, affecting their activity and leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to 3-[4-[(1E,3Z)-4-[6-(dibutylamino)naphthalen-2-yl]buta-1,3-dienyl]quinolin-1-ium-1-yl]propyl-trimethylazanium;dibromide include:
Quinoline derivatives: Compounds with similar quinoline cores but different substituents.
Naphthalene derivatives: Compounds with naphthalene moieties and varying functional groups.
Butadienyl-linked compounds: Molecules featuring butadienyl linkages connecting different aromatic systems.
Uniqueness
What sets this compound apart is its unique combination of structural features, including the quinoline, naphthalene, and butadienyl components, which confer distinct chemical and physical properties. This uniqueness makes it a valuable compound for various scientific and industrial applications.
Eigenschaften
Molekularformel |
C37H49Br2N3 |
|---|---|
Molekulargewicht |
695.6 g/mol |
IUPAC-Name |
3-[4-[(1E,3Z)-4-[6-(dibutylamino)naphthalen-2-yl]buta-1,3-dienyl]quinolin-1-ium-1-yl]propyl-trimethylazanium;dibromide |
InChI |
InChI=1S/C37H49N3.2BrH/c1-6-8-24-38(25-9-7-2)35-22-21-33-29-31(19-20-34(33)30-35)15-10-11-16-32-23-27-39(26-14-28-40(3,4)5)37-18-13-12-17-36(32)37;;/h10-13,15-23,27,29-30H,6-9,14,24-26,28H2,1-5H3;2*1H/q+2;;/p-2 |
InChI-Schlüssel |
MVTIDPWNGSGGII-UHFFFAOYSA-L |
Isomerische SMILES |
CCCCN(CCCC)C1=CC2=C(C=C1)C=C(C=C2)/C=C\C=C\C3=CC=[N+](C4=CC=CC=C34)CCC[N+](C)(C)C.[Br-].[Br-] |
Kanonische SMILES |
CCCCN(CCCC)C1=CC2=C(C=C1)C=C(C=C2)C=CC=CC3=CC=[N+](C4=CC=CC=C34)CCC[N+](C)(C)C.[Br-].[Br-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,1-Dimethylethyl (1S,9S)-9-[[(1S)-1-(ethoxycarbonyl)-3-phenylpropyl]amino]octahydro-10-oxo-6H-pyridazino[1,2-a][1,2]diazepine-1-carboxylate](/img/structure/B13448786.png)
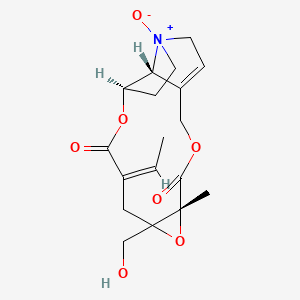


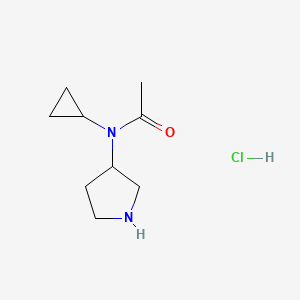
![[(2R,3R,5R)-4,4-difluoro-5-[2-oxo-4-[(2,2,2-trifluoroacetyl)amino]pyrimidin-1-yl]-3-(2,2,2-trifluoroacetyl)oxyoxolan-2-yl]methoxy-(1-methyl-1H-imidazole-1,3-diium-3-yl)phosphinate](/img/structure/B13448797.png)
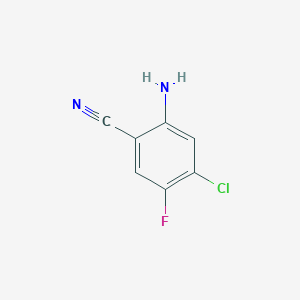
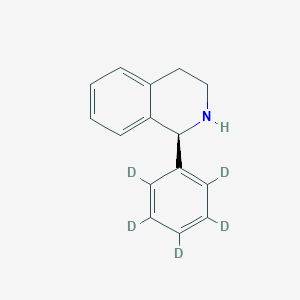
![(1R,5S)-3,3-Diphenyl-8-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B13448820.png)


